1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid , reflecting its structural components: a pyrrolidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 2-amino-1-(4-bromophenyl)ethyl side chain. Its molecular formula, $$ \text{C}{13}\text{H}{17}\text{Br}\text{N}{2}\text{O}{2} $$, corresponds to a molecular weight of 313.19 g/mol. The bromine atom at the para position of the phenyl ring introduces significant steric and electronic effects, distinguishing it from non-halogenated analogs.
Table 1: Key identifiers of 1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid
| Property | Value |
|---|---|
| IUPAC Name | 1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid |
| CAS Registry Number | 886363-99-1 |
| Molecular Formula | $$ \text{C}{13}\text{H}{17}\text{Br}\text{N}{2}\text{O}{2} $$ |
| Molecular Weight | 313.19 g/mol |
The SMILES notation, O=C(C1CN(C(C2=CC=C(Br)C=C2)CN)CC1)O , encodes the connectivity of the pyrrolidine core, the carboxylic acid group, and the 4-bromophenyl-substituted ethylamine side chain.
Stereochemical Configuration and Conformational Isomerism
The compound’s stereochemistry is influenced by the chiral centers at the pyrrolidine C3 (carboxylic acid position) and the ethylamine side chain’s C1 and C2 atoms. The pyrrolidine ring exhibits pseudorotation , adopting either Cγ-endo or Cγ-exo conformations depending on substituent electronegativity and steric interactions. The bulky 4-bromophenyl group favors a pseudo-equatorial orientation to minimize steric strain, stabilizing the Cγ-exo conformation.
Nuclear Magnetic Resonance (NMR) studies of analogous pyrrolidine derivatives reveal that substituents at the 1-position (e.g., aryl groups) induce distinct puckering modes. For instance, 4-hydroxyproline derivatives adopt Cγ-exo conformations in collagen due to hydrogen bonding, whereas bulkier substituents like tert-butyl groups enforce Cγ-endo configurations. In this compound, the 4-bromophenyl group’s electronegativity and size likely promote a dynamic equilibrium between Cγ-exo and Cγ-endo states, with the former dominating in polar solvents.
Comparative Analysis with Related Pyrrolidine-3-carboxylic Acid Derivatives
Table 2: Structural comparison with related pyrrolidine-3-carboxylic acid derivatives
- Electronic Effects : The 4-bromo substituent’s electron-withdrawing nature reduces electron density at the phenyl ring compared to methoxy groups, altering solubility and reactivity.
- Steric Influence : The 4-bromo group’s larger van der Waals radius increases steric hindrance, potentially reducing rotational freedom in the ethylamine side chain compared to methoxy analogs.
- Conformational Flexibility : Derivatives with para-substituted electron-withdrawing groups (e.g., Br) exhibit greater rigidity in the pyrrolidine ring due to enhanced intramolecular dipole interactions.
These structural variations correlate with divergent biological activities. For example, 4-methoxy derivatives show enhanced binding to amine receptors due to increased lipophilicity, whereas brominated analogs may exhibit improved stability in oxidative environments.
Properties
IUPAC Name |
1-[2-amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKXCYUDIDMPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661448 | |
| Record name | 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-99-1 | |
| Record name | 1-[2-Amino-1-(4-bromophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886363-99-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and nitration steps . The reaction conditions often require the use of strong acids like methanesulfonic acid under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the brominated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine and iron(III) bromide are used in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, studies on similar structures have shown promising results in protecting against seizures, suggesting that 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid may possess similar efficacy. The structure-activity relationship (SAR) analysis in related compounds emphasizes the importance of specific substitutions on the pyrrolidine ring for enhancing anticonvulsant activity .
Antimicrobial Properties
Preliminary studies have suggested that compounds with a pyrrolidine core can exhibit antimicrobial activities. The presence of the bromo-substituted phenyl group may enhance the compound's ability to interact with microbial targets, potentially leading to effective treatments against bacterial infections. Comparative studies with known antibiotics could provide insights into its efficacy .
Case Study 1: Synthesis and Biological Testing
A study focused on synthesizing various pyrrolidine derivatives, including those structurally related to this compound, reported significant biological activity against several disease models. The synthesized compounds were tested for their ability to inhibit specific enzymes involved in disease pathways, demonstrating promising results that warrant further exploration .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort analyzed the SAR of pyrrolidine compounds, revealing that modifications at the phenyl position significantly affected biological outcomes. This study highlighted the importance of substituent effects on pharmacological profiles and encouraged further development of derivatives based on this compound for targeted therapies .
Mechanism of Action
The mechanism by which 1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
*Predicted using analogous data from and .
†Estimated based on substituent contributions.
‡Calculated from molecular formula C₁₃H₁₆BrN₂O₂.
Key Findings:
The trifluoromethyl (CF₃) group in CAS 886364-10-9 increases lipophilicity (cLogP ~2.1) but may reduce aqueous solubility, limiting bioavailability .
Synthetic Accessibility: Brominated analogs may require specialized reagents (e.g., phase transfer catalysts like PEG-400) for efficient synthesis, similar to methods used for 1-[2-amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol . Fluorinated derivatives (e.g., CAS 886364-02-9) are more synthetically tractable due to fluorine’s compatibility with common coupling reactions .
Pharmacokinetic Profiles :
- The bromo compound’s higher molecular weight (~367.2 vs. ~266.3 for fluoro analog) may slow metabolic clearance, extending half-life .
- Chloro (Cl) and methoxy (OCH₃) analogs (e.g., CAS 886363-92-4) exhibit intermediate lipophilicity, balancing solubility and permeability .
Commercial and Regulatory Considerations
- Market Availability : The bromo-substituted compound is less accessible than its fluoro and methoxy analogs, which are supplied by multiple vendors (e.g., BOC Sciences, ChemExper) .
- Regulatory Status : All analogs fall under HS code 2933999000, but specific safety data sheets (SDS) highlight variations in precautionary measures, particularly for halogenated derivatives .
Biological Activity
1-[2-Amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid (CAS No. 886363-99-1) is a pyrrolidine derivative with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. The presence of a bromo-substituent on the phenyl ring is believed to enhance its biological efficacy.
- Molecular Formula : C13H17BrN2O2
- Molecular Weight : 313.19 g/mol
- CAS Number : 886363-99-1
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 5.64 - 77.38 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These findings suggest that the compound may inhibit bacterial growth effectively, with varying potency against different strains .
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
The antifungal effects highlight the compound's potential for treating fungal infections alongside bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The bromo-substituent on the phenyl ring enhances lipophilicity, which may improve membrane penetration and bioavailability.
- The pyrrolidine moiety contributes to the overall stability and interaction with biological targets.
Studies have shown that modifications in the structure, such as changing halogen substituents or altering the amino group, can significantly impact activity levels .
Case Studies
A recent study evaluated various pyrrolidine derivatives, including this compound, for their antimicrobial properties. The results indicated that modifications to the amino group and substitution patterns on the phenyl ring could lead to enhanced activity against specific bacterial strains .
Another research article focused on the potential anticancer properties of pyrrolidine derivatives, suggesting that compounds similar to this compound might inhibit cancer cell proliferation through apoptosis pathways .
Q & A
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Dimerization | Reduce reaction time; add radical inhibitors (e.g., BHT) | |
| Incomplete cyclization | Increase temp to 120°C; use microwave-assisted synthesis |
Advanced Question: What strategies are effective for protecting the amino group during functionalization?
Methodological Answer:
- Boc Protection : Treat the amine with di-tert-butyl dicarbonate (BocO) in THF/DCM, followed by deprotection with TFA or HCl .
- Fmoc Protection : Use fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) for orthogonal protection in solid-phase synthesis .
- Temporary Protection : Trimethylsilyl (TMS) groups can shield the amine during acidic reactions but require mild hydrolysis for removal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
